In Vitro Cytotoxic Potency: AMP423 Exhibits Mean ~16–20-Fold Greater Potency Than Imexon Across 15+ Human Cancer Cell Lines
AMP423 demonstrates substantially greater in vitro cytotoxic potency than its parent compound imexon across a diversified panel of human tumor cell lines. In a direct head-to-head 72-h MTT growth inhibition assay spanning 15 cell lines representing multiple myeloma, lymphoma, leukemia, pancreatic, breast, colorectal, and prostate cancers, AMP423 IC50 values ranged from 2.5 µM to 36 µM, whereas imexon IC50 values ranged from 16 µM to >500 µM [1]. The AACR abstract reports a mean 16-fold greater potency [2]; the full paper's aggregate data support an approximate 20-fold mean difference [1]. The imexon:AMP423 IC50 ratio reached 48.0 in U266 myeloma cells and 54.7 in MiaPaCa-2 pancreatic cancer cells, indicating cell-type-independent but magnitude-variable superiority [1].
| Evidence Dimension | Cytotoxic potency (72-h IC50, MTT assay) |
|---|---|
| Target Compound Data | AMP423 IC50 range: 2.5–36 µM across 15 cell lines (e.g., 8226/S myeloma: 3.0 ± 0.8 µM; SU-DHL-6 lymphoma: 2.7 ± 0.1 µM; MiaPaCa-2 pancreatic: 6.3 ± 1.4 µM) |
| Comparator Or Baseline | Imexon IC50 range: 16–552 µM across same 15 cell lines (e.g., 8226/S: 18 ± 2.0 µM; SU-DHL-6: 16 ± 0.8 µM; MiaPaCa-2: 345.1 ± 28.2 µM) |
| Quantified Difference | Imexon:AMP423 IC50 ratio range: 4.4 (MV-4-11 leukemia) to 54.7 (MiaPaCa-2 pancreatic); mean ~16-fold (AACR abstract [2]) to ~20-fold (full paper [1]) greater potency for AMP423 |
| Conditions | 72-hour MTT growth inhibition assay; 15 human cancer cell lines: multiple myeloma (8226/S, U266, NIH-H929), lymphoma (SU-DHL-6, Granta 519), leukemia (OCI-AML3, MV-4-11), pancreatic (MiaPaCa-2, Panc-1, Bx-PC3), breast (MCF7, MDA-MB231), colorectal (HCT-116), prostate (DU-145, PC3) |
Why This Matters
The consistently lower IC50 of AMP423 means researchers can achieve equivalent growth inhibition at substantially lower compound concentrations, reducing solvent (DMSO) burden in cell-based assays and potentially widening the therapeutic window in vivo.
- [1] Dorr RT, Wisner L, Samulitis BK, Landowski TH, Remers WA. Anti-tumor activity and mechanism of action for a cyanoaziridine-derivative, AMP423. Cancer Chemother Pharmacol. 2012 Apr;69(4):1039-49. Table 1 and Results section. doi: 10.1007/s00280-011-1784-8. PMID: 22186884; PMCID: PMC3314130. View Source
- [2] Dorr RT, Wisner L, Samulitis B, Landowski TH, Remers WA. Abstract 671: Tumor delay and mechanism of action studies of a novel cyanoaziridine derivative, AMP423. Cancer Res. 2011;71(8_Supplement):671. doi: 10.1158/1538-7445.AM2011-671. View Source
